molecular formula C12H16ClN3O B1471617 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol CAS No. 1506651-16-6

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Cat. No. B1471617
CAS RN: 1506651-16-6
M. Wt: 253.73 g/mol
InChI Key: FHFUSOYYMQWKLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond. The pyrimidine ring is substituted with a chlorine atom and a cyclopropyl group.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been identified as having potential anticancer properties. They can interact with various biological targets and disrupt cancer cell proliferation. The chloro-cyclopropylpyrimidinyl-piperidinol structure could be explored for its efficacy against specific cancer cell lines, and its mechanism of action can be elucidated through biochemical assays and in vivo studies .

Antimicrobial and Antifungal Activities

The structural moiety of piperidine is known to exhibit antimicrobial and antifungal activities. Research can be conducted to assess the spectrum of activity of this compound against a range of pathogenic bacteria and fungi, determining its minimum inhibitory concentrations and potential as a lead compound for drug development .

Analgesic and Anti-inflammatory Properties

Compounds with a piperidine nucleus have been used as analgesics and anti-inflammatory agents. The compound could be synthesized and tested in animal models to evaluate its pain-relieving and anti-inflammatory effects, possibly leading to the development of new therapeutic agents .

Antihypertensive Effects

Piperidine derivatives can act on cardiovascular systems and may exhibit antihypertensive effects. Investigating the vasodilatory impact of this compound on blood vessels and its influence on blood pressure could provide insights into its potential as an antihypertensive drug .

Neuroprotective and Anti-Alzheimer’s Potential

Research into the neuroprotective effects of piperidine derivatives, particularly in the context of neurodegenerative diseases like Alzheimer’s, is a promising field. Studies could focus on the compound’s ability to inhibit enzymes like acetylcholinesterase or its antioxidant properties that protect neural cells .

Antipsychotic Uses

The piperidine scaffold is present in many antipsychotic drugs. The compound could be analyzed for its affinity to dopamine receptors and its efficacy in animal models of psychiatric disorders, which might lead to new treatments for conditions such as schizophrenia .

Anticoagulant Capabilities

Piperidine derivatives may also serve as anticoagulants. Research could explore the interaction of this compound with coagulation factors and its potential to prevent thrombosis without causing significant bleeding risks .

Role in Drug Synthesis and Organic Chemistry

As a building block in organic synthesis, this compound could be used to create a variety of structurally diverse molecules. Its role in the synthesis of complex organic compounds, including pharmaceuticals, could be investigated, enhancing the toolbox available to medicinal chemists .

properties

IUPAC Name

1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUSOYYMQWKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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